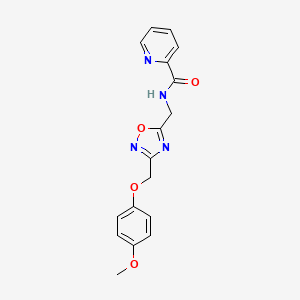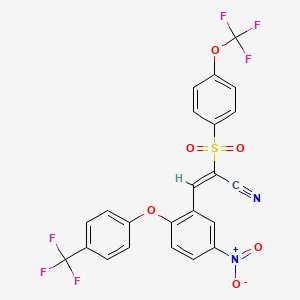
3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H12F6N2O6S and its molecular weight is 558.41. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research into the chemical properties and reactions of complex organic compounds with trifluoromethyl groups and nitrophenylsulfonyl structures has revealed various synthesis methods and reaction mechanisms. For instance, the synthesis of tryptophan precursors and useful indole derivatives through the transformation of 2-(2-nitrophenyl)propenal illustrates the chemical versatility of nitro and trifluoromethyl-substituted compounds (Tanaka, Yasuo, & Torii, 1989). Similarly, the formation of aryloxenium ions in reactions involving strong acids and nitrohydroxylamines highlights the potential for generating reactive intermediates with applications in organic synthesis (Klenov et al., 2011).
Electrocatalytic Applications
The electrocatalytic reduction of nitrite to ammonia, utilizing water-soluble iron porphyrins, presents an interesting application of nitro-substituted compounds. This process, effective in aqueous solutions, involves the reduction of nitrite ion to ammonia and highlights the role of nitro compounds as intermediates in electrocatalytic reactions (Barley & Meyer, 1986).
Magnetic Properties and Materials Science
The synthesis and study of lanthanide-nitronyl nitroxide radical compounds underscore the importance of nitro and trifluoromethyl groups in the development of materials with unique magnetic properties. Compounds such as [Gd(hfac)3(NITPhCOOMe)2] and [Dy(hfac)3(NITPhCOOMe)2] demonstrate the potential of these chemical structures in creating single-molecule magnets (SMMs) with field-induced behaviors, contributing to advances in materials science and magnetic storage technologies (Li et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F6N2O6S/c24-22(25,26)15-1-4-17(5-2-15)36-21-10-3-16(31(32)33)11-14(21)12-20(13-30)38(34,35)19-8-6-18(7-9-19)37-23(27,28)29/h1-12H/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFNVWNOPNHNG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F6N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
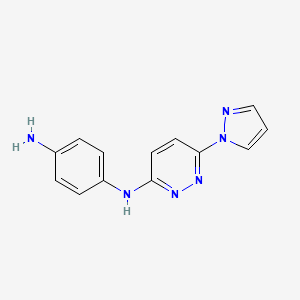
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
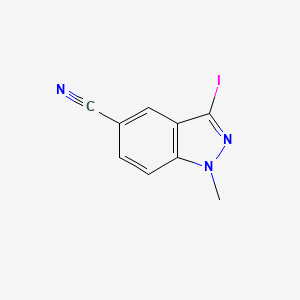
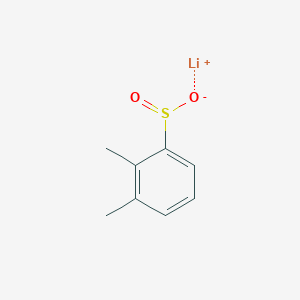
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)
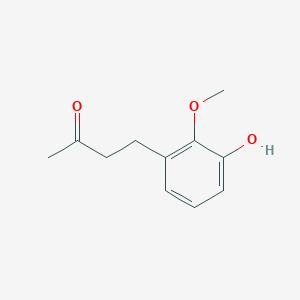

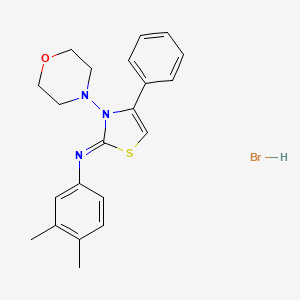
![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)
